Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate
Description
Properties
Molecular Formula |
C8H7BrINO3 |
|---|---|
Molecular Weight |
371.95 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-iodopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H7BrINO3/c1-13-7(12)4-14-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3 |
InChI Key |
RGFLUSGTTYOFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(N=C(C=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridine Precursors
The starting pyridine ring is selectively brominated and iodinated. Literature indicates that selective halogenation can be achieved by controlled electrophilic aromatic substitution using brominating and iodinating agents under mild conditions to avoid over-substitution.
For example, 3-hydroxy-2-bromo-6-iodopyridine can be synthesized by sequential halogenation of 3-hydroxypyridine derivatives, controlling reaction temperature and stoichiometry to ensure regioselectivity.
Methyl 2-haloacetate Derivatives
- Methyl 2-bromoacetate or methyl 2-chloroacetate are commonly used alkylating agents for ether formation. These esters are commercially available or can be prepared by esterification of haloacetic acids with methanol under acidic catalysis.
Ether Formation: Williamson Ether Synthesis
The key step in synthesizing this compound is the formation of the ether bond between the pyridine hydroxy group and the methyl acetate moiety.
Reaction Conditions : The hydroxy group of 2-bromo-6-iodo-3-hydroxypyridine is deprotonated using a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Alkylation Step : The resulting alkoxide ion attacks the electrophilic carbon of methyl 2-bromoacetate, displacing the bromide ion and forming the ether linkage.
-
Parameter Typical Value Base Potassium carbonate / NaH Solvent DMF, THF, or acetonitrile Temperature 0 °C to room temperature Reaction Time 1 to 24 hours Molar Ratios 1:1 to 1:1.2 (pyridine:haloacetate) Yield : Reported yields for similar ether formations range from 60% to 85% depending on purity of reagents and reaction optimization.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
In cases where direct ether formation is challenging, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig etherification can be employed.
This method involves coupling of 2-bromo-6-iodopyridin-3-ol with methyl 2-bromoacetate or methyl 2-iodoacetate in the presence of palladium catalysts (e.g., Pd(OAc)2, Pd(PPh3)4) and ligands under mild heating.
-
| Catalyst | Pd(OAc)2 or Pd(PPh3)4 |
| Ligand | BINAP or phosphine ligands |
| Base | Cesium carbonate or sodium carbonate |
| Solvent | Dioxane, 1,2-dimethoxyethane |
| Temperature | 80–100 °C |
| Time | 12–24 hours | This method allows for selective coupling and can tolerate multiple halogen substituents on the pyridine ring.
Purification and Characterization
After synthesis, the product is typically purified by column chromatography using gradients of methanol in dichloromethane/ether mixtures.
Characterization involves:
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the chemical shifts consistent with the methyl acetate group and the halogenated pyridine ring.
Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern due to bromine and iodine atoms.
High-Performance Liquid Chromatography (HPLC) : Used to assess purity.
Summary Table: Preparation Methods Overview
| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | Electrophilic aromatic substitution | Brominating and iodinating agents, controlled temp | 70–90 | Regioselectivity critical |
| Ether Formation | Williamson ether synthesis | Base (K2CO3/NaH), methyl 2-bromoacetate, DMF/THF | 60–85 | Mild conditions, nucleophilic substitution |
| Palladium-catalyzed coupling | Buchwald-Hartwig etherification | Pd catalyst, ligand, base, dioxane, 80–100 °C | 65–80 | Useful for challenging substrates |
| Purification | Column chromatography | Gradient MeOH/DCM or ether mixtures | - | Ensures high purity |
Research Findings and Optimization Notes
Solvent choice significantly affects yield; polar aprotic solvents such as DMF and dioxane favor ether formation and cross-coupling reactions.
Base strength and equivalents must be optimized to avoid side reactions such as elimination or over-alkylation.
Temperature control is critical to maintain regioselectivity and prevent decomposition of halogenated intermediates.
Microwave-assisted synthesis has been reported to accelerate palladium-catalyzed reactions, reducing reaction times from hours to minutes with comparable yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with variations in halogen type, substitution patterns, and functional group connectivity. Key examples include:
Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate (CAS 1211581-13-3)
- Molecular Formula: C₈H₇BrClNO₂
- Molecular Weight : 264.50 g/mol
- Substituents : Bromine (position 3), chlorine (position 6), and a directly attached acetate group (position 2) .
- Key Differences :
- The target compound has iodine at position 6 (vs. chlorine) and bromine at position 2 (vs. position 3).
- The acetoxy group in the target compound is linked via an oxygen bridge (position 3), whereas the analogue’s acetate is directly bonded to the pyridine ring (position 2).
- The oxygen bridge in the target compound may increase polarity and solubility compared to the direct C–C bond in the analogue.
Halogen-Substituted Pyridine Derivatives
- Electronic Effects : Bromine (electronegativity: 2.96) and iodine (2.66) differ in electron-withdrawing capacity, influencing reactivity in cross-coupling reactions. Iodine’s lower electronegativity may enhance oxidative addition in catalytic processes.
- Steric Effects : Iodine’s larger atomic radius (1.98 Å vs. bromine’s 1.85 Å) could hinder sterically demanding reactions or alter crystal packing .
- Stability : Iodo compounds are generally less stable under light or heat compared to chloro/bromo analogues, necessitating stringent storage conditions (e.g., 2–8°C for the analogue in ).
Functional Group Variations
- Oxygen Bridge vs. This contrasts with rigid C–C bonds in analogues like the one in .
Research Findings and Data Analysis
Structural and Physicochemical Properties
| Property | Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate | Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate |
|---|---|---|
| Molecular Formula | C₈H₇BrINO₃ | C₈H₇BrClNO₂ |
| Molecular Weight (g/mol) | 399.96 (calculated) | 264.50 |
| Halogen Substituents | Br (position 2), I (position 6) | Br (position 3), Cl (position 6) |
| Functional Group | Oxygen-linked acetate (position 3) | Directly attached acetate (position 2) |
| Stability | Likely photosensitive due to iodine | More stable; storage at 2–8°C recommended |
- Crystallographic Insights : Programs like SHELXL and SHELXT (used for small-molecule refinement and structure determination ) would reveal differences in bond lengths and angles caused by iodine’s size. For example, the C–I bond (≈2.10 Å) is longer than C–Br (≈1.90 Å), affecting molecular geometry.
Methodological Notes
Biological Activity
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a bromine and iodine atom on a pyridine ring, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 295.06 g/mol.
The compound is believed to exert its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. Kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and metabolism.
Target Kinases
- AAK1 (Adaptor Associated Kinase 1) : Inhibitors targeting AAK1 have shown potential in antiviral therapies, particularly against viruses like Dengue and Zika.
- GAK (Cyclin G Associated Kinase) : GAK inhibitors are being explored for their role in modulating viral infections and have demonstrated efficacy in preclinical models.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have demonstrated that selective AAK1 and GAK inhibitors can effectively reduce viral replication in vitro. The mechanism involves the modulation of kinase activity that is critical for viral entry and replication within host cells .
Inhibition Studies
In vitro studies have shown that this compound can inhibit the phosphorylation activities of target kinases at submicromolar concentrations. This inhibition leads to decreased cell proliferation in cancer cell lines, suggesting potential applications in oncology .
Case Study 1: AAK1 Inhibition
A study investigated the effects of various AAK1 inhibitors on Dengue virus infection in human primary monocyte-derived dendritic cells (MDDCs). The results indicated that treatment with this compound significantly reduced viral load, demonstrating its potential as an antiviral agent .
Case Study 2: GAK Inhibition
Another study focused on GAK inhibitors, revealing that compounds structurally related to this compound exhibited potent antiviral activity against multiple strains of viruses, including SARS-CoV-2. The findings suggest that these compounds can serve as broad-spectrum antiviral agents by targeting host cell kinases essential for viral replication .
Data Tables
| Biological Activity | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| Antiviral | AAK1 | <0.5 | Significant reduction in viral load |
| Antiviral | GAK | <0.5 | Broad-spectrum antiviral activity |
| Cancer Cell Proliferation Inhibition | Various | <1.0 | Decreased cell proliferation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves nucleophilic substitution between 2-bromo-6-iodopyridin-3-ol and methyl 2-chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalytic methods, such as iridium-based photocatalysis (e.g., [Ir(ppy)₂(dtbbpy)]PF₆), may enhance regioselectivity . Purification via flash column chromatography (50–75% ethyl acetate/hexanes) is typical, yielding >90% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for OCH₃) and pyridyl proton environments.
- Mass Spectrometry : High-resolution ESI-MS for exact mass verification (e.g., calculated m/z for C₈H₆BrINO₃: ~376.84) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement, with ORTEP-3 for visualization .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas. Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse thoroughly with water and consult a physician .
Q. What functional groups dictate its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine and iodine substituents on the pyridine ring enable Suzuki-Miyaura or Ullmann couplings. The ester group may undergo hydrolysis (e.g., LiOH/THF/H₂O) to generate carboxylic acid derivatives .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?
- Methodological Answer : Validate structures using SHELXL’s refinement tools (e.g., ADDSYM for symmetry checks) and cross-validate with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.02 Å may indicate disorder or twinning .
Q. What mechanistic insights govern its participation in photoredox catalysis?
- Methodological Answer : Time-resolved UV-Vis spectroscopy and cyclic voltammetry can elucidate electron-transfer pathways. The iodine atom’s heavy atom effect may enhance intersystem crossing, favoring triplet-state reactivity .
Q. How can computational modeling predict its polymorphic forms?
- Methodological Answer : Use Mercury CSD software with force-field (e.g., COMPASS II) or DFT-D3 simulations to assess lattice energies. Experimentally, screen solvents (e.g., DCM/hexanes) and analyze via PXRD .
Q. What strategies mitigate side reactions during esterification of 2-bromo-6-iodopyridin-3-ol?
- Methodological Answer : Protect the hydroxyl group with TBSCl before esterification to prevent oxidation. Monitor reaction progress via TLC (silica gel, UV detection) .
Q. How does steric hindrance from the iodopyridinyl group affect catalytic coupling efficiency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
